molecular formula C17H13N5OS2 B2495570 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide CAS No. 690646-60-7

2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide

Cat. No.: B2495570
CAS No.: 690646-60-7
M. Wt: 367.45
InChI Key: FWKBQWDIXWPNDT-UHFFFAOYSA-N
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Description

2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation or apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-1,2,4-triazol-3-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)acetamide is unique due to its combination of the triazole and benzo[d]thiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-7-5-11(6-8-12)16-21-13-3-1-2-4-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBQWDIXWPNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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